6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
6-fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c1-5-2-3-7(10)6(4-14)8(5)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGGHNMZJHOQOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrolysis and Fluorination of Trifluoromethyl Benzaldehyde Precursors
This approach involves the hydrolysis of trifluoromethyl benzaldehyde derivatives obtained via fluorination of suitable precursors such as dichlorotoluene derivatives. The key steps include:
- Preparation of trifluoromethyl benzaldehyde through fluorination of chlorinated benzene derivatives.
- Hydrolysis of intermediates using aqueous acids or bases to yield the aldehyde with high purity.
In one patent, hydrolysis of crude trifluoromethyl benzaldehyde was performed with iron(III) chloride, followed by vacuum rectification to obtain high-purity product (>99% GC content). The process involved heating, water addition, and vacuum distillation, with yields reaching approximately 96.5%.
Another method utilized zinc chloride as a catalyst during hydrolysis, with reaction temperatures around 80-90°C, and extended insulation periods (10-25 hours). This process yielded approximately 97.2% purity benzaldehyde.
Data Table: Hydrolysis Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Catalyst | Iron(III) chloride | Zinc chloride |
| Temperature | 100-110°C | 80-90°C |
| Reaction Time | 2-3 hours | 10-25 hours |
| Purity of Product | >99% GC content | 97.2% GC content |
| Yield | 96.5% | 97.2% |
Fluorination of Trifluoromethyl Toluene Derivatives
This method involves the selective fluorination of trifluoromethyl toluene derivatives, followed by formylation:
- Selective fluorination of 2-(trifluoromethyl)dichlorotoluene using antimony halides or other fluorinating agents at controlled temperatures (60-110°C).
- Formylation of the fluorinated intermediate using formylating agents like hexyl or acetic acid derivatives under acidic or basic catalysis.
- A study described the fluorination of trifluoromethyl dichlorotoluene with antimony halides, achieving high selectivity and purity. The subsequent formylation step introduced the aldehyde group with yields around 90%, with the final product purity exceeding 98%.
Data Table: Fluorination and Formylation
| Parameter | Conditions | Results |
|---|---|---|
| Fluorinating Agent | Antimony halides | Molar ratio 2-6 times of substrate |
| Temperature | 60-110°C | Controlled to optimize selectivity |
| Formylation Agent | Acetic acid or similar | Under acidic/basic catalysis |
| Final Purity | >98% | High purity benzaldehyde |
| Yield | ~90% | High efficiency |
Direct Synthesis via Multi-step Organic Routes
This involves multi-step synthesis starting from simpler aromatic compounds:
- Starting material: o-Trifluoromethyl toluene dichloride.
- Step 1: Bromination and fluorination to introduce halogen and fluorine substituents.
- Step 2: Oxidation or formylation to install the aldehyde group.
- A patent described the synthesis of 2-(trifluoromethyl)benzaldehyde via autoclave reactions with sodium hydroxide, acetic acid, and tetrabutylammonium bromide, achieving yields around 90% with high purity. The process involved heating at 150°C under pressure, followed by vacuum distillation.
Data Table: Multi-step Organic Synthesis
| Parameter | Conditions | Results |
|---|---|---|
| Starting Material | o-Trifluoromethyl toluene dichloride | Autoclave reaction at 150°C |
| Reagents | Sodium hydroxide, acetic acid, tetrabutylammonium bromide | Reaction time: 3-4 hours |
| Temperature | 150°C | Optimal for formylation |
| Yield | ~90% | Purity >98% GC content |
Summary and Considerations
- Hydrolysis-based methods are effective for refining crude trifluoromethyl benzaldehyde derivatives, with high yields and purity, suitable for industrial scale-up.
- Fluorination of aromatic precursors followed by formylation offers a versatile route, with high selectivity and environmental compatibility.
- Multi-step organic synthesis involving halogenation, oxidation, and formylation provides a controlled pathway but may require more complex reaction setups.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorine or trifluoromethyl groups.
Major Products Formed
Oxidation: 6-Fluoro-3-methyl-2-(trifluoromethyl)benzoic acid.
Reduction: 6-Fluoro-3-methyl-2-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzaldehydes with Trifluoromethyl Groups
4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS 708-64-5)
- Molecular Formula : C₈H₄F₄O
- Molecular Weight : 208.11 g/mol
- Substituents : Trifluoromethyl (position 2), fluorine (position 4).
- Key Differences : Lacks the methyl group at position 3 and fluorine at position 5. Its simpler structure may enhance reactivity in electrophilic substitution reactions .
5-Fluoro-2-(trifluoromethyl)benzaldehyde
- Molecular Formula : C₈H₄F₄O
- Molecular Weight : 208.11 g/mol
- Substituents : Trifluoromethyl (position 2), fluorine (position 5).
- Key Differences : Positional isomerism of fluorine alters electronic distribution and steric hindrance compared to the target compound .
2,6-Dichloro-3-(trifluoromethyl)benzaldehyde (Alfa Catalog, 97% purity)
- Molecular Formula : C₈H₃Cl₂F₃O
- Molecular Weight : 259.02 g/mol
- Substituents : Trifluoromethyl (position 3), chlorine (positions 2 and 6).
Methyl- and Fluoro-Substituted Benzaldehydes
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (CAS 2432849-04-0)
- Molecular Formula : C₁₅H₁₃FO₂
- Molecular Weight : 244.26 g/mol
- Substituents : Benzyloxy (position 6), fluorine (position 2), methyl (position 3).
- Key Differences : The benzyloxy group introduces bulkiness, reducing volatility (predicted boiling point: 364.9°C) compared to the target compound .
3-(3-Fluoro-6-methoxyphenyl)benzaldehyde (CAS 1178297-54-5)
Halogenated Benzaldehyde Derivatives
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde (CAS 1114809-05-0)
Comparative Analysis Table
Key Research Findings
Electronic Effects: The trifluoromethyl group in the target compound enhances electrophilicity at the aldehyde position, making it reactive in condensation reactions.
Biological Activity
6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde, with the chemical formula CHFO and CAS number 1373920-97-8, is an aromatic aldehyde that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by the presence of both fluoro and trifluoromethyl groups, which significantly influence its biological properties and interactions.
The molecular weight of this compound is approximately 206.14 g/mol. Its structure includes a benzaldehyde moiety, which is known for its reactivity and ability to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds with similar structures often exhibit a range of mechanisms:
- Binding to Receptors : It may interact with various receptors or enzymes, influencing cellular signaling pathways.
- Disruption of Cellular Processes : The compound can alter normal cellular functions, potentially leading to therapeutic effects.
- Biochemical Pathways : Although specific pathways affected by this compound are not fully elucidated, it is hypothesized that it could impact metabolic processes due to its structural characteristics.
Biological Activity
Research into the biological activity of this compound has indicated potential applications in several areas:
- Antimicrobial Properties : Similar benzaldehyde derivatives have shown antimicrobial activity, suggesting that this compound may possess similar effects.
- Anti-inflammatory Effects : The presence of trifluoromethyl groups has been linked to enhanced anti-inflammatory properties in related compounds.
- Anticancer Potential : Preliminary studies have indicated that such compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Case Studies and Research Findings
A review of the literature reveals several studies investigating the biological activity of related compounds:
- Study on Fluorinated Benzaldehydes : Research highlighted that fluorinated benzaldehydes exhibit enhanced potency against certain cancer cell lines compared to their non-fluorinated counterparts. This suggests a potential for this compound in cancer therapeutics .
- Enzyme Inhibition Studies : Compounds structurally similar to this compound have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, some derivatives have shown promise as inhibitors of xanthine oxidase, which could translate into applications for managing conditions like gout .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors influencing its bioavailability include:
- Solubility : The compound's solubility profile affects absorption rates.
- Metabolism : The metabolic pathways it undergoes will determine its efficacy and duration of action in biological systems.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds can be insightful.
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 4-Fluoro-3-methylbenzaldehyde | Structure | Moderate antimicrobial | Similar structure but lacks trifluoromethyl group |
| Trifluoromethylbenzaldehyde | Structure | Anti-inflammatory | Known for enhanced anti-inflammatory effects |
| Benzaldehyde | Structure | Low activity | Base compound without fluorination |
Q & A
Q. Q1. What are the recommended synthetic routes for 6-Fluoro-3-methyl-2-(trifluoromethyl)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of polyhalogenated benzaldehydes typically involves Friedel-Crafts alkylation or halogenation of pre-functionalized benzaldehyde precursors. For example:
- Direct Fluorination : Use Selectfluor™ or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the 6-position .
- Trifluoromethylation : Employ Umemoto’s reagent or CF₃Cu for regioselective trifluoromethyl group introduction at the 2-position .
- Oxidation Control : To avoid over-oxidation of the aldehyde group, use mild oxidizing agents like MnO₂ or TEMPO/NaClO .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of halogenating agents to minimize byproducts (e.g., dihalogenated derivatives) .
Q. Q2. How can researchers characterize the electronic effects of substituents (fluoro, methyl, trifluoromethyl) on reactivity?
Methodological Answer:
- Spectroscopic Analysis : Use ¹⁹F NMR to assess electronic environments; fluorine chemical shifts correlate with electron-withdrawing/donating effects .
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and quantify substituent effects on the aldehyde’s electrophilicity .
- Comparative Reactivity : Test nucleophilic addition reactions (e.g., Grignard) with analogs lacking specific substituents to isolate electronic contributions .
Q. Q3. What are the best practices for purifying this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 80:20) to separate polar byproducts (e.g., oxidized acids) .
- Recrystallization : Employ ethanol/water mixtures at low temperatures to exploit solubility differences caused by fluorine’s hydrophobic effect .
- Purity Validation : Confirm via GC-MS or HPLC (retention time comparison with PubChem data for related compounds) .
Advanced Research Questions
Q. Q4. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Methodological Answer:
- Reference Standards : Compare with spectral data from PubChem entries for structurally similar compounds (e.g., 5-Fluoro-2-(trifluoromethyl)benzaldehyde, CAS 90381-08-1) .
- Decoupling Experiments : Perform ¹H-¹⁹F HOESY NMR to identify through-space interactions between fluorine and aldehyde protons .
- X-ray Crystallography : Resolve ambiguities in substituent positioning by determining the crystal structure .
Q. Q5. What strategies mitigate steric hindrance during cross-coupling reactions involving this benzaldehyde?
Methodological Answer:
- Ligand Design : Use bulky phosphine ligands (e.g., XPhos) in Pd-catalyzed Suzuki-Miyaura couplings to enhance turnover .
- Microwave Assistance : Accelerate reaction kinetics under controlled temperature to bypass steric bottlenecks .
- Substituent Pre-organization : Introduce directing groups (e.g., boronic esters) to guide coupling partners to less hindered positions .
Q. Q6. How do electron-withdrawing groups (EWGs) influence the stability of intermediates in multi-step syntheses?
Methodological Answer:
- Stability Tests : Conduct kinetic studies under varying pH/temperature to assess intermediate degradation (e.g., hydrate formation in aldehydes) .
- Protection Strategies : Use acetal protection for the aldehyde group during harsh reactions (e.g., nitrations) .
- Computational Modeling : Predict intermediate stability via NBO (Natural Bond Orbital) analysis of charge distribution .
Q. Q7. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
Methodological Answer:
- Byproduct Management : Optimize stoichiometry of halogenating agents to reduce di- or tri-substituted impurities .
- Solvent Selection : Replace THF with 2-Me-THF for safer large-scale reactions .
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and automate adjustments .
Handling Contradictory Data
- Case Study : Discrepancies in reported melting points may arise from polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify polymorphs and correlate with synthetic conditions .
- Resolution Workflow : Cross-validate data across PubChem, CAS Common Chemistry, and experimental replicates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
